molecular formula C17H15ClN2O2 B6571936 3-chloro-N-(1-ethyl-2-oxo-2,3-dihydro-1H-indol-5-yl)benzamide CAS No. 921773-69-5

3-chloro-N-(1-ethyl-2-oxo-2,3-dihydro-1H-indol-5-yl)benzamide

Cat. No. B6571936
CAS RN: 921773-69-5
M. Wt: 314.8 g/mol
InChI Key: STUOXMQCOKPWIV-UHFFFAOYSA-N
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Description

The compound “3-chloro-N-(1-ethyl-2-oxo-2,3-dihydro-1H-indol-5-yl)benzamide” belongs to the class of organic compounds known as indolines . These are compounds containing an indole moiety, which consists of a pyrrolidine ring fused to benzene to form 2,3-dihydroindole .

Advantages and Limitations for Lab Experiments

The use of 3-chloro-N-(1-ethyl-2-oxo-2,3-dihydro-1H-indol-5-yl)benzamide in laboratory experiments has a number of advantages. It is a synthetic molecule, so it is relatively easy to obtain and use in experiments. Additionally, it has been studied extensively, so its effects are well understood. However, there are also some limitations to its use in laboratory experiments. For example, it is not very soluble in aqueous solutions, so it must be dissolved in organic solvents before use. Additionally, its effects can vary depending on the concentration and type of cells used.

Future Directions

Given the wide range of biological properties of 3-chloro-N-(1-ethyl-2-oxo-2,3-dihydro-1H-indol-5-yl)benzamide, there are a number of potential future directions for its use. For example, it could be used to develop new drugs for the treatment of cancer and other diseases. Additionally, it could be used to investigate the effects of drugs on cell proliferation and apoptosis. Finally, it could be used to investigate the molecular mechanisms of inflammation and other diseases.

Synthesis Methods

3-chloro-N-(1-ethyl-2-oxo-2,3-dihydro-1H-indol-5-yl)benzamide can be synthesized from commercially available starting materials, such as 3-chloro-1-ethyl-2-oxo-2,3-dihydro-1H-indole-5-carboxylic acid. The synthesis involves a series of steps, including acylation of the indole moiety with benzamide, followed by a condensation reaction with benzyl chloride. The product is then purified by column chromatography and the desired compound is isolated in high yield.

Scientific Research Applications

3-chloro-N-(1-ethyl-2-oxo-2,3-dihydro-1H-indol-5-yl)benzamide has been studied extensively in scientific research due to its anti-inflammatory, anti-proliferative, and anti-cancer properties. It has been used as a tool to study the molecular mechanisms of cancer, inflammation, and other diseases. It has also been used to investigate the effects of drugs on cell proliferation, apoptosis, and other cellular processes.

properties

IUPAC Name

3-chloro-N-(1-ethyl-2-oxo-3H-indol-5-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15ClN2O2/c1-2-20-15-7-6-14(9-12(15)10-16(20)21)19-17(22)11-4-3-5-13(18)8-11/h3-9H,2,10H2,1H3,(H,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

STUOXMQCOKPWIV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=O)CC2=C1C=CC(=C2)NC(=O)C3=CC(=CC=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

314.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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